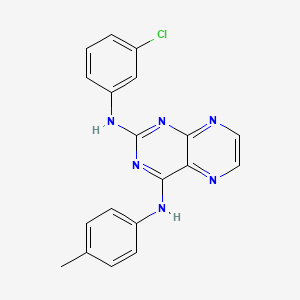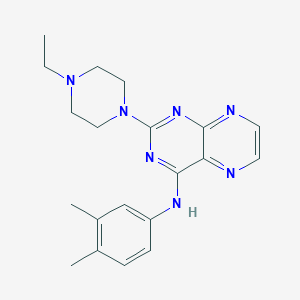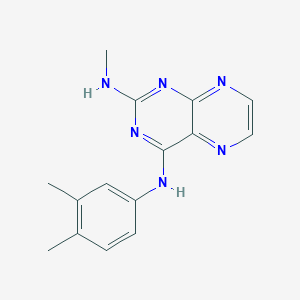![molecular formula C21H27N3O2 B6421302 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea CAS No. 941990-74-5](/img/structure/B6421302.png)
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea, also known as 4-PPP, is a synthetic compound that has been used in a variety of scientific research applications. It is an effective inhibitor of serotonin reuptake, and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been used in a variety of scientific research applications, most notably as an inhibitor of serotonin reuptake. It has also been used to study the effects of serotonin on behavior, as well as to study the effects of serotonin on the brain. It has also been used to study the effects of serotonin on cardiovascular function and to study the effects of serotonin on the endocrine system.
作用機序
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea acts as an inhibitor of serotonin reuptake, meaning that it blocks the reuptake of serotonin into the presynaptic neuron, thus increasing the amount of serotonin available in the synaptic cleft. This increased availability of serotonin then leads to increased serotonin signaling in the postsynaptic neuron, leading to a variety of effects.
Biochemical and Physiological Effects
The increased availability of serotonin due to 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been shown to have a variety of biochemical and physiological effects. These effects include an increase in the release of dopamine, an increase in the release of noradrenaline, and an increase in the release of acetylcholine. It has also been shown to increase the firing of neurons in the hippocampus, and to increase the excitability of neurons in the prefrontal cortex. In addition, 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been shown to have antidepressant and anxiolytic effects in animal models.
実験室実験の利点と制限
One of the main advantages of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is its ability to selectively increase serotonin levels in the brain. This makes it ideal for use in laboratory experiments, as it allows researchers to study the effects of serotonin on behavior and physiology without the use of drugs that have other effects. However, there are some limitations to using 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea for laboratory experiments. For example, it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. In addition, it has been shown to have some toxicity in animal models, meaning that caution should be taken when using it in laboratory experiments.
将来の方向性
There are a number of potential future directions for 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea research. One potential area of research is the development of more selective serotonin reuptake inhibitors that could be used for laboratory experiments. Another potential area of research is the development of new compounds that could be used to study the effects of serotonin on behavior and physiology. Finally, future research could focus on the development of new compounds that could be used to study the effects of serotonin on the brain, such as compounds that could be used to study the effects of serotonin on memory and learning.
合成法
The synthesis of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is relatively straightforward and involves the reaction of piperidine and 4-phenoxyphenyl isocyanate. The reaction is catalyzed by anhydrous sodium carbonate, and the product is then purified by recrystallization. The final product is a white crystalline solid with a melting point of 142-144°C.
特性
IUPAC Name |
1-(4-phenoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17(24-14-6-3-7-15-24)16-22-21(25)23-18-10-12-20(13-11-18)26-19-8-4-2-5-9-19/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGJUIZJZAJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421298.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6421314.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)